molecular formula C11H11N3O2 B1622382 6-amino-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione CAS No. 42212-19-1

6-amino-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1622382
CAS No.: 42212-19-1
M. Wt: 217.22 g/mol
InChI Key: QZMWMPFVPMZGTH-UHFFFAOYSA-N
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Description

6-amino-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione (hereafter referred to as 6AMPD) is a pyrimidine derivative that has been studied for its potential biomedical applications. Pyrimidines are a class of organic compounds that contain a ring of four nitrogen atoms and two carbon atoms. 6AMPD has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.

Scientific Research Applications

Hydrogen-bonded Structures and Crystallography

The compound forms hydrogen-bonded ribbon structures in its crystalline form, containing four types of rings due to a combination of intramolecular and intermolecular N-H...O hydrogen bonds. This structural feature suggests its potential application in the study of molecular electronics and as a building block in supramolecular chemistry (Torre et al., 2009).

Synthetic Chemistry Applications

It serves as a precursor in the synthesis of pyrimidine derivatives via a clean, three-component reaction in aqueous media. This illustrates its utility in green chemistry and the development of novel pharmaceuticals and organic compounds (Shi et al., 2010).

Optical and Nonlinear Optical Properties

Research into pyrimidine-based bis-uracil derivatives, synthesized using this compound, has shown promising optical, nonlinear optical (NLO), and antimicrobial properties. This highlights its potential in the development of NLO materials, photoluminescent probes, and antimicrobial agents (Mohan et al., 2020).

Novel Co-crystal Structures

The compound has been used to synthesize 2-aminopyrimidine derivatives that form strong nucleobase-pairs with cytosine, showing the potential as non-natural nucleobase analogues for applications in genetic engineering and molecular biology (Radhakrishnan et al., 2014).

Properties

IUPAC Name

6-amino-3-methyl-1-phenylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-13-10(15)7-9(12)14(11(13)16)8-5-3-2-4-6-8/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMWMPFVPMZGTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N(C1=O)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364698
Record name 6-Amino-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665118
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

42212-19-1
Record name 6-Amino-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 38 g (0.44 mol) of cyanacetic acid, 200 ml of acetic anhydride and 200 ml of acetic acid was added 60 g of 1-methyl-3-phenylurea. The solution was stirred at 90°-100° C. for some hours. After cooling, 65.5 g of 1-cyanoaceto-1-methyl-3-phenylurea (XV) was filtered off (mp 180° C). This was dissolved in 3 1 of boiling ethanol and 10 ml of 10% soda solution was added. After cooling and filtration, the filtrate was evaporated and the crystals were washed with ethanol. Yield 46.7 g (XVI) NMR.
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38 g
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60 g
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Synthesis routes and methods II

Procedure details

N-Methyl-N'-phenylurea was preliminarily prepared from phenyl isocyanate and methylamine by the procedure described in Step 1. Using the urea compound as the starting material, uracil ring was formed by the procedure described in Step 2. N-Methyl-N'-phenylurea (30 g, 0.2M) and cyanoacetic acid (18.8 g, 0.22M) were dissolved in 400 ml of a solvent, acetic anhydride, and heated at 80° C. for 2 hours. The solvent acetic anhydride was distilled off under reduced pressure and 200 ml of water was added to the residue, followed by cooling with ice. A 2N aqueous solution of NaOH (220 ml) was then added and the mixture was stirred for 2 hours. A precipitated solid product was obtained by filtration. The solid product was washed successively with water and methanol and dried to yield 6-amino-3-methyl-1-phenyluracil (yield: 33 g, or 76% based on N-methyl-N'-phenylurea).
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18.8 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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